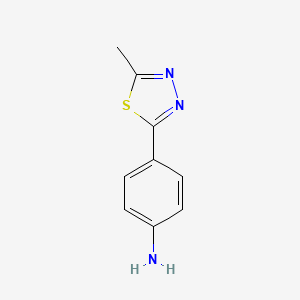

4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline

Description

Significance of Heterocyclic Scaffolds in Medicinal and Materials Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring, are fundamental building blocks in the development of new drugs and advanced materials. Their unique three-dimensional arrangements and the presence of heteroatoms like nitrogen, sulfur, and oxygen allow for specific interactions with biological targets, making them privileged scaffolds in medicinal chemistry. The rigidity and conformational pre-organization of these rings can lead to higher binding affinities and selectivities for enzymes and receptors. In materials science, the electronic properties of heterocyclic systems are harnessed for applications in organic light-emitting diodes (OLEDs), sensors, and polymers.

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Chemical Synthesis and Biological Evaluation

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a bioisostere of other important rings like oxadiazoles (B1248032) and pyrimidines, meaning it can often replace these groups in a molecule without significantly altering its biological activity. nih.gov Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is a common strategy in the development of new therapeutic agents. nih.govencyclopedia.pub These compounds often serve as versatile intermediates for further chemical modifications. encyclopedia.pubjmchemsci.com

The general synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide (B42300) with an appropriate acid or its derivative. For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield the corresponding 2-amino-1,3,4-thiadiazole. encyclopedia.pub

Research Context of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline within Substituted Thiadiazole-Aniline Architectures

The hypothetical structure of this compound combines the well-established 1,3,4-thiadiazole core with an aniline (B41778) moiety. The aniline part of the molecule, a benzene (B151609) ring with an amino group, is a common feature in many dyes, polymers, and pharmaceuticals. The amino group can act as a key hydrogen bond donor and can be readily modified to introduce other functional groups.

While no specific research on this compound has been identified, the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles has been investigated for various biological activities. For example, derivatives where the aryl group is substituted have shown promise as antimicrobial agents. nih.gov The exploration of such substituted thiadiazole-aniline architectures is an active area of research, with scientists continuously designing and synthesizing new compounds to probe their therapeutic potential.

Data Tables

As there is no specific data available for the target compound, the following table provides a general overview of the types of data that would be collected and analyzed for a newly synthesized chemical entity in this class.

| Property | Description |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.26 g/mol |

| Appearance | Would be determined upon synthesis (e.g., crystalline solid, powder) |

| Melting Point | A key physical property for characterization and purity assessment |

| Solubility | Important for formulation and biological testing |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) | Used to confirm the chemical structure and purity |

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases did not yield any specific research findings for this compound. The synthesis, characterization, and evaluation of its biological or material properties have not been reported.

Research on structurally related compounds, such as 2-amino-5-styryl-1,3,4-thiadiazole derivatives, has shown that modifications to the substituent at the 5-position can lead to compounds with antibacterial and antifungal activity. chemmethod.com Similarly, various 2-amino-1,3,4-thiadiazole derivatives have been reviewed for their broad antimicrobial properties. nih.gov These studies underscore the potential of the 1,3,4-thiadiazole scaffold as a platform for the development of new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

4-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |

InChI |

InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 |

InChI Key |

PXZUTFFTXQGMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline and Its Analogues

Established Reaction Pathways for 1,3,4-Thiadiazole (B1197879) Core Formation

The formation of the 1,3,4-thiadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies often involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions involving Thiosemicarbazide (B42300) and Related Precursors

Thiosemicarbazide and its derivatives are arguably the most common and versatile starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles. The general approach involves the reaction of a thiosemicarbazide with a one-carbon electrophile, typically a carboxylic acid or its derivative, which provides the C5 atom of the thiadiazole ring.

One prevalent method involves the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid. google.comgoogle.com For instance, the reaction of thiosemicarbazide with acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentachloride can yield 2-amino-5-methyl-1,3,4-thiadiazole. google.comgoogle.com A mixture of sulfuric acid and polyphosphoric acid has also been employed as the mineral acid medium for this transformation. google.com The reaction proceeds through the initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration to furnish the aromatic thiadiazole ring. A solid-phase reaction by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been reported as a simple and efficient method. google.com

Another variation involves the reaction of thiosemicarbazones, which are themselves prepared from the condensation of thiosemicarbazide with an aldehyde or ketone. Oxidative cyclization of thiosemicarbazones can also lead to the formation of 1,3,4-thiadiazole derivatives.

The following table summarizes representative examples of 1,3,4-thiadiazole synthesis from thiosemicarbazide precursors.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Yield (%) | Reference |

| Thiosemicarbazide | Acetic Acid | Phosphorus Pentachloride | 2-Amino-5-methyl-1,3,4-thiadiazole | 95.2 | google.com |

| Thiosemicarbazide | Isonicotinic Acid | Phosphorus Pentachloride | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | 95.3 | google.com |

| Thiosemicarbazide | Pivalic Acid | H₂SO₄/PPA | 2-Amino-5-t-butyl-1,3,4-thiadiazole | - | google.com |

| 4-Methyl-3-thiosemicarbazide | Isobutyric Acid | H₂SO₄/PPA | 2-Methylamino-5-isopropyl-1,3,4-thiadiazole | - | google.com |

Condensation and Heteroannulation Strategies

Beyond the use of thiosemicarbazide, other condensation and heteroannulation strategies have been developed for the construction of the 1,3,4-thiadiazole core. These methods often provide access to a wider range of substitution patterns on the thiadiazole ring.

One such strategy involves the reaction of acyl hydrazides with a source of carbon and sulfur. For example, the reaction of an acyl hydrazide with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative. nih.gov

Another approach is the transition-metal-free condensation of a semicarbazide (B1199961) or thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This method is efficient and scalable.

The thionation of N,N'-acylhydrazines using reagents like Lawesson's reagent is another effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. organic-chemistry.org This reaction involves the conversion of the carbonyl oxygen atoms of the acylhydrazine to sulfur, followed by cyclization.

The table below presents examples of condensation and heteroannulation reactions for 1,3,4-thiadiazole synthesis.

| Starting Material 1 | Starting Material 2 | Reagent | Product Type | Reference |

| Acyl Hydrazide | Carbon Disulfide | Base | 1,3,4-Thiadiazole-2-thiol | nih.gov |

| Thiosemicarbazide | Aldehyde | I₂ | 2-Amino-1,3,4-thiadiazole (B1665364) | organic-chemistry.org |

| N,N'-Acylhydrazine | Lawesson's Reagent | - | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |

Specific Synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline and Related Precursors

The synthesis of the target compound, this compound, can be envisioned through a convergent synthetic route. A key intermediate is 2-amino-5-methyl-1,3,4-thiadiazole, the synthesis of which has been described in the preceding section, typically from the cyclization of thiosemicarbazide and acetic acid or its derivatives. chemicalbook.com

A plausible and commonly employed method for the synthesis of this compound would involve the reaction of 1-acetyl-4-(4-nitrophenyl)thiosemicarbazide with a cyclizing agent. The nitro group can then be reduced to the desired aniline (B41778) functionality.

Alternatively, a more direct approach could involve the reaction of 4-aminobenzoyl chloride with thiosemicarbazide, followed by cyclization. However, protecting the amino group might be necessary to avoid side reactions.

A general procedure for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of an aldehyde with thiosemicarbazide in the presence of an oxidizing agent like tert-butyl hydroperoxide. chemicalbook.com While this method is generally applicable, the specific synthesis of the title compound from 4-aminobenzaldehyde (B1209532) would likely require subsequent methylation at the 5-position, which is a less direct route.

A more practical approach for the synthesis of the immediate precursor, 2-amino-5-(4-aminophenyl)-1,3,4-thiadiazole, would be the cyclization of 4-aminobenzaldehyde thiosemicarbazone. The resulting 2-amino-5-(4-aminophenyl)-1,3,4-thiadiazole could then be methylated, though selective N-methylation of the thiadiazole ring in the presence of the aniline amino group would present a significant challenge.

Therefore, the most logical synthetic pathway to this compound would likely proceed through the initial formation of the 5-methyl-1,3,4-thiadiazole ring followed by the introduction of the aniline moiety, or the construction of the thiadiazole ring from a precursor already containing the protected aniline group.

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

In recent years, the development of green and efficient synthetic methodologies has become a major focus in organic chemistry. Microwave-assisted synthesis and ultrasonication have emerged as powerful tools to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed in the synthesis of 1,3,4-thiadiazole derivatives, offering significant advantages in terms of reduced reaction times and increased yields. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can dramatically accelerate the cyclization and condensation reactions involved in the formation of the thiadiazole ring.

For example, the synthesis of Schiff base derivatives of 1,3,4-thiadiazoles has been achieved in significantly shorter times and with higher yields under microwave irradiation compared to conventional refluxing. researchgate.net In a typical procedure, a mixture of a 2-amino-5-aryl-1,3,4-thiadiazole and an aromatic aldehyde in a suitable solvent with a catalytic amount of acid is irradiated in a microwave reactor.

The table below compares conventional and microwave-assisted synthesis for a representative reaction.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Synthesis of Schiff base from 2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehyde | Conventional (Reflux) | 4-6 hours | - | researchgate.net |

| Synthesis of Schiff base from 2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehyde | Microwave | a few minutes | 80-90 | nih.gov |

Ultrasonication Techniques

Ultrasonication, the use of high-frequency sound waves, is another green chemistry technique that has been applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance chemical reactivity.

Ultrasound-assisted synthesis has been shown to be an efficient method for the preparation of various heterocyclic systems. This technique often leads to shorter reaction times, higher yields, and simpler work-up procedures. While specific examples for the synthesis of this compound using ultrasonication are not extensively reported, the general applicability of this method to the formation of the 1,3,4-thiadiazole ring suggests its potential for the synthesis of the title compound and its analogues.

Solvent-Free Synthesis Methodologies

In recent years, green chemistry principles have spurred the development of solvent-free synthetic methods. One such approach for the synthesis of 1,3,4-thiadiazole derivatives is the use of grinding or mechanochemistry. nih.gov This technique, also known as grindstone chemistry, involves the reaction of starting materials in the solid state, often without the need for any solvent, which reduces environmental impact and can lead to shorter reaction times and higher yields. nih.gov

For the synthesis of related 1,3,4-thiadiazole structures, a solvent-free grinding method has been successfully employed. nih.gov For instance, a new series of 1,3,4-thiadiazoles was synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with various hydrazonoyl halide derivatives at room temperature. nih.gov This method demonstrates the feasibility of forming the thiadiazole ring system under solvent-free conditions, a strategy that could be adapted for the synthesis of this compound by selecting appropriate precursors. The operational simplicity and high yields associated with these methods make them attractive for sustainable chemical production. researchgate.net

Derivatization and Analog Development Strategies for Structural Diversification

The amine group on this compound serves as a versatile functional handle for a wide array of chemical transformations. These reactions enable the structural diversification of the parent molecule, leading to the development of analogues with tailored properties. Key strategies include azo coupling, Schiff base formation, linker-mediated conjugation, and substituent modification.

Azo coupling is a powerful reaction for synthesizing brightly colored azo compounds, which have applications as dyes and functional materials. wikipedia.orgnih.gov This reaction involves two main steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline derivative. nih.govorganic-chemistry.org

The primary amine of this compound can be converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the salt. nih.govunb.ca

The generalized reaction scheme is as follows:

Diazotization: The amine group of this compound is treated with sodium nitrite in an acidic medium to form the corresponding aryldiazonium cation.

Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling agent (e.g., phenol, aniline, N,N-dimethylaniline, or naphthol derivatives). wikipedia.orgnih.gov The electrophilic attack usually occurs at the para position of the coupling partner unless it is already occupied, in which case ortho-coupling may occur. wikipedia.orgorganic-chemistry.org

This method has been used to synthesize various 2-arylazo-5-aryl-1,3,4-thiadiazole dyes in high yields. nih.govnih.gov The reaction pH is an important factor; it is typically kept mildly acidic or neutral for optimal coupling. organic-chemistry.org This strategy allows for the introduction of a wide range of substituted aromatic and heterocyclic rings, connected to the aniline moiety of the parent compound through an azo (-N=N-) bridge. nih.govasianpubs.org

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines or azomethines (-N=CH-). impactfactor.orgijpcbs.com This condensation reaction is typically carried out by refluxing the amine with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.netimpactfactor.org

This reaction is highly versatile, as a wide variety of aromatic and heterocyclic aldehydes can be used to generate a library of derivatives. impactfactor.orgresearchgate.net For example, 2-amino-1,3,4-thiadiazole derivatives have been reacted with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde) to produce a range of Schiff bases. impactfactor.orgjocpr.com The resulting imine bond is a key structural feature in many biologically active compounds. ijpcbs.commdpi.com

The table below presents examples of Schiff bases synthesized from various 2-amino-1,3,4-thiadiazole precursors and aldehydes, illustrating the types of derivatives that can be generated from this compound.

| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Moiety | Reference |

|---|---|---|---|

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Hydroxybenzaldehyde | (E)-4-(((5-styryl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | impactfactor.org |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | (E)-4-nitro-N-((5-styryl-1,3,4-thiadiazol-2-yl)imino)methyl)aniline | impactfactor.org |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Chlorobenzaldehyde | (E)-4-chloro-N-((5-styryl-1,3,4-thiadiazol-2-yl)imino)methyl)aniline | impactfactor.org |

| 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol | Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) | Schiff base with vanillin moiety | jocpr.com |

| 2-amino-5-(substituted)-1,3,4-thiadiazole | Various aromatic aldehydes | Corresponding imine derivatives | ijpcbs.com |

A sophisticated strategy for structural diversification involves using linkers to conjugate the this compound core with other heterocyclic or functional moieties. This approach allows for the creation of larger, hybrid molecules. A common method is to first acylate the primary amine group to introduce a reactive linker.

For instance, reacting a 2-amino-1,3,4-thiadiazole derivative with chloroacetyl chloride introduces a 2-chloro-N-(thiadiazol-2-yl)acetamide linker. nih.govmdpi.com The chloroacetyl group contains a reactive C-Cl bond that is susceptible to nucleophilic substitution. This intermediate can then be reacted with various nucleophiles, such as secondary amines (e.g., substituted piperazines, piperidine) or pyridine, to yield complex hybrid molecules. nih.govmdpi.com The reaction is often carried out by heating under reflux in a suitable solvent like dry benzene (B151609) or acetone, sometimes with a base like triethylamine (B128534) to scavenge the HCl produced. nih.govmdpi.com

Another approach involves an amidation reaction using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to connect the amino-thiadiazole with various carboxylic acids, forming an amide bond linker. nih.gov This method has been used to synthesize N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov

The table below showcases different moieties that have been conjugated to the 2-amino-1,3,4-thiadiazole scaffold using a linker.

| Amine Precursor | Linker Introduction Reagent | Conjugated Moiety | Resulting Hybrid Structure Feature | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Pyridine | Pyridinium ring linked via acetamide | nih.govmdpi.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 4-Methylpiperazine | Piperazine (B1678402) ring linked via acetamide | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 4-Phenylpiperazine | Substituted piperazine linked via acetamide | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) | EDC/HOBt with substituted phenylacetic acids | Various substituted phenyl groups | Phenylacetamide linkage | nih.gov |

Structural diversification can also be achieved by modifying the substituents on both the aniline and the thiadiazole rings. Variations on the aniline ring can be introduced through the derivatization strategies discussed previously, such as azo coupling and Schiff base formation, which append a wide array of substituted aromatic groups. nih.govimpactfactor.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the aniline (B41778) ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Due to the substitution pattern, a pair of doublets is anticipated. The protons ortho to the amino group are expected to be more shielded and thus resonate at a lower chemical shift (further upfield) compared to the protons ortho to the thiadiazole ring.

Amino (NH₂) Protons: The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 3.5-5.0 ppm.

Methyl (CH₃) Protons: The methyl group attached to the thiadiazole ring is anticipated to produce a sharp singlet in the aliphatic region of the spectrum, likely around δ 2.5-2.8 ppm.

Predicted ¹H NMR Data:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NH₂) | ~6.7-6.9 | Doublet | 2H |

| Aromatic (ortho to thiadiazole) | ~7.6-7.8 | Doublet | 2H |

| Amino (NH₂) | ~3.5-5.0 | Broad Singlet | 2H |

| Methyl (CH₃) | ~2.5-2.8 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Thiadiazole Carbons: The two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring are expected to have significantly different chemical shifts. The carbon atom situated between the two nitrogen atoms (C2) would be highly deshielded, appearing downfield, potentially in the range of δ 165-170 ppm. The carbon atom attached to the methyl group (C5) would resonate further upfield, likely around δ 150-155 ppm.

Aniline Carbons: The carbon atoms of the aniline ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the amino group (C-NH₂) will be shielded, appearing around δ 145-150 ppm. The carbons ortho and para to the amino group will also be shielded, while the carbon attached to the thiadiazole ring (C-thiadiazole) will be deshielded.

Methyl Carbon: The methyl carbon is expected to appear in the aliphatic region, at a chemical shift of approximately δ 15-20 ppm.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiadiazole) | ~165-170 |

| C5 (Thiadiazole) | ~150-155 |

| C-NH₂ (Aniline) | ~145-150 |

| C-Thiadiazole (Aniline) | ~130-135 |

| CH (Aniline, ortho to NH₂) | ~114-116 |

| CH (Aniline, ortho to thiadiazole) | ~128-130 |

| CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two aromatic doublets of the aniline ring, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the aromatic protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule. For example, correlations would be expected between the methyl protons and the C5 of the thiadiazole ring, as well as between the aromatic protons and the carbons of the thiadiazole ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretching: The amino group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the thiadiazole ring and the C=C bonds of the aromatic ring are expected in the region of 1500-1650 cm⁻¹.

C-N Stretching: The C-N stretching of the aniline moiety would likely be observed in the 1250-1350 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration within the thiadiazole ring is typically found in the 600-800 cm⁻¹ range.

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | 3300-3500 (two bands) |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

| C=N / C=C | 1500-1650 |

| C-N | 1250-1350 |

| C-S | 600-800 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the title compound.

Molecular Ion Peak: The ESI-MS spectrum run in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₉H₉N₃S, the calculated monoisotopic mass is approximately 191.05 g/mol . Therefore, the [M+H]⁺ peak would be observed at m/z 192.06.

Fragmentation Pattern: Although ESI is a soft technique, some fragmentation can be induced. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would involve the cleavage of the bond between the aniline and thiadiazole rings, leading to fragments corresponding to the aniline cation (m/z 92) and the methyl-thiadiazole cation (m/z 99). Further fragmentation of the thiadiazole ring could also be observed.

Predicted ESI-MS Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 192.06 |

| [C₆H₆N]⁺ | 92.05 |

| [C₃H₃N₂S]⁺ | 99.00 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₉N₃S, the precise mass can be calculated. While direct experimental data for this specific molecule is not detailed in the provided search results, the literature on analogous thiadiazole derivatives consistently employs HR-MS for structural confirmation. For instance, the structure of related compounds like 4,4′-( scielo.org.zamdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) was confirmed using HRMS (ESI-TOF), which showed a found m/z of 745.2577 for the [M+H]⁺ ion, closely matching the calculated value of 745.2592. mdpi.com This demonstrates the technique's utility in verifying the molecular formula with high confidence.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 192.0590 |

| [M+Na]⁺ | 214.0410 |

| [M+K]⁺ | 230.0149 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystal, defining the molecule's solid-state conformation and the network of intermolecular interactions that dictate its crystal packing. Studies on closely related 1,3,4-thiadiazole derivatives serve as excellent models for understanding the structural characteristics of the title compound.

For example, the crystal structure of the isomer 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine was determined to crystallize in the monoclinic P2/c space group. researchgate.net Similarly, a more complex imine derivative containing a thiadiazole ring crystallized in the monoclinic P2₁/n space group. nih.gov These studies confirm the planarity of the 1,3,4-thiadiazole ring and reveal how it is oriented relative to other parts of the molecule. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles. For the analogous compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the bond lengths and angles were found to be within normal ranges. researchgate.net A critical parameter for this class of compounds is the dihedral angle between the plane of the thiadiazole ring and the attached phenyl ring. In the case of the 5-(4-methylphenyl) isomer, this angle was determined to be 31.19 (18)°. researchgate.net This twist indicates a non-coplanar arrangement in the solid state, which can have significant implications for the molecule's electronic and physical properties.

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Dihedral Angle (Thiadiazole Ring vs. Phenyl Ring) | 31.19 (18)° | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The absorption spectrum provides information on the λmax (wavelength of maximum absorbance), which is characteristic of the molecule's conjugated system.

For the closely related compound 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, spectroscopic studies in aqueous solutions revealed a dual fluorescence effect, with absorption maxima dependent on the pH. nih.gov At a pH below 7, two fluorescence emission maxima were observed at approximately 380 nm and 440 nm. nih.gov Above pH 7.5, a single fluorescence maximum was noted around 437 nm. nih.gov These transitions are typically assigned as π → π* transitions, arising from the conjugated system formed by the phenyl and thiadiazole rings. libretexts.orgresearchgate.net

| Compound | Condition | Emission λmax (nm) | Source |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | pH < 7.0 | ~380 and ~440 | nih.gov |

| pH > 7.5 | ~437 | nih.gov |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of a compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, sulfur). The experimentally determined percentages are compared against the theoretically calculated values to confirm the compound's purity and stoichiometry. For the title compound, C₉H₉N₃S, the theoretical composition can be readily calculated. While direct experimental results for this specific molecule were not found, data for the parent compound 5-phenyl-1,3,4-thiadiazole-2-amine (C₈H₇N₃S) shows excellent agreement between calculated and found values, underscoring the reliability of this technique. researchgate.net

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 56.52% |

| Hydrogen (H) | 4.74% |

| Nitrogen (N) | 21.97% |

| Sulfur (S) | 16.77% |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. jmchemsci.comresearchgate.net TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). sarponggroup.com The purity of the target compound is indicated by the presence of a single spot on the TLC plate after development and visualization. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For a related thiadiazole derivative, purification by column chromatography yielded a pure product with an Rf value of 0.3 in a hexane-CH₂Cl₂ (2:1) solvent system. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a formidable computational tool for investigating the molecular and electronic properties of heterocyclic compounds, including 1,3,4-thiadiazole (B1197879) derivatives. niscpr.res.indergipark.org.tr This quantum mechanical modeling method allows for the detailed analysis of molecular structures, reactivities, and spectroscopic profiles. Functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed in conjunction with various basis sets like 6-31G(d,p) and 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govacs.orgresearchgate.net Theoretical studies on 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline and its analogs leverage DFT to predict a wide range of properties, from optimized geometries to electronic absorption characteristics, providing insights that are often complementary to experimental findings. niscpr.res.inacs.org

A fundamental step in computational analysis is geometry optimization, which seeks to identify the lowest energy conformation of a molecule. nih.gov For derivatives of this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. The planarity between the aniline (B41778) and thiadiazole rings is a significant conformational feature. In the crystal structure of a closely related compound, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings was determined to be 31.19°. researchgate.netnih.gov

DFT calculations have demonstrated high accuracy in reproducing experimental geometries. Studies on compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole show that optimized geometric parameters are in good agreement with single-crystal X-ray diffraction data, with slight deviations of less than 0.03 Å for bond lengths and under 3 degrees for bond angles. researchgate.netnih.gov This validates the use of theoretical models to predict the structures of new derivatives.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole Data sourced from studies utilizing B3LYP level theory.

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT) |

| Bond Length (Å) | S1-C2 | 1.745 | 1.761 |

| S1-C5 | 1.731 | 1.758 | |

| N3-N4 | 1.378 | 1.372 | |

| C2-N3 | 1.318 | 1.309 | |

| C5-N4 | 1.328 | 1.325 | |

| C5-C6 | 1.465 | 1.468 | |

| Bond Angle (°) | C2-S1-C5 | 86.2 | 86.4 |

| S1-C2-N3 | 114.9 | 115.1 | |

| N4-N3-C2 | 111.9 | 111.4 | |

| N3-N4-C5 | 111.8 | 112.0 | |

| S1-C5-N4 | 115.2 | 115.1 | |

| Source: researchgate.net |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap typically implies higher chemical reactivity and a greater ease of electronic excitation. nih.govnih.gov

In derivatives of this compound, the HOMO is generally localized on the electron-rich aniline moiety, which acts as the electron donor. researchgate.net Conversely, the LUMO is predominantly distributed over the electron-deficient 1,3,4-thiadiazole ring, which serves as the electron acceptor. researchgate.net This spatial separation indicates that electronic transitions involve an intramolecular charge transfer (ICT) from the aniline ring to the thiadiazole ring. researchgate.netnih.gov The analysis of these orbitals helps in identifying the regions susceptible to electrophilic and nucleophilic attacks.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Thiadiazole Derivatives Calculations performed using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | -6.65 | -0.99 | 5.66 |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | -6.45 | -1.74 | 4.71 |

| p-aminoaniline | -4.99 | -0.39 | 4.60 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | -6.11 | -2.14 | 3.97 |

| Source: dergipark.org.trresearchgate.netnih.gov |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MESP map is color-coded to represent different potential regions: red indicates areas of high electron density (negative potential), which are favorable for electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions with near-zero potential.

For this compound and its analogs, MESP analysis reveals specific reactive sites. The most negative potential is typically concentrated around the nitrogen atoms of the 1,3,4-thiadiazole ring, highlighting their role as primary sites for electrophilic interaction. researchgate.net In contrast, the most positive potential is located on the hydrogen atoms of the amino (-NH2) group, identifying them as the principal sites for nucleophilic interaction. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. asianpubs.org The calculated harmonic frequencies are often scaled by empirical factors to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity, resulting in a better correlation with experimental data. asianpubs.org

For various 1,3,4-thiadiazole derivatives, theoretical vibrational assignments show excellent agreement with experimental spectra. dergipark.org.trresearchgate.net In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a high correlation coefficient (R² = 0.998) was found between the experimental and computed vibrational frequencies. researchgate.net This high level of accuracy allows for the confident assignment of complex spectral bands to specific vibrational modes, such as N-H stretching, C=N stretching of the thiadiazole ring, and C-S vibrations. researchgate.netresearchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-pyrolidin-2-ol Theoretical values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H Stretch | - | 3652 | 3652 |

| C=N Stretch | 1575 | 1512 | 1520, 1503 |

| N-N Stretch | 1084 | 1082 | 1082 |

| C-S Stretch | 725 | 730 | 726 |

| Source: nih.govresearchgate.netresearchgate.net |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating ¹H and ¹³C NMR chemical shifts. niscpr.res.innih.gov To better simulate real-world conditions, these calculations often incorporate a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). nih.gov

Theoretical NMR predictions have proven to be highly valuable for structure elucidation and validation. For various thiadiazole derivatives, the computed chemical shifts have shown strong agreement with experimental data. dergipark.org.trnih.gov This correlation helps confirm the proposed structures, especially in cases where isomers might form, and aids in the assignment of specific resonance signals to individual nuclei within the molecule. nih.gov

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Derivative of 1,3,4-Thiadiazole Theoretical shifts calculated using the GIAO-B3LYP method in a DMSO solvent model.

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C (Thiadiazole, attached to substituent) | 168.1 | 169.5 |

| C (Thiadiazole, attached to N-phenyl) | 159.2 | 160.1 |

| C (Phenyl, C-N) | 145.3 | 146.8 |

| C (Phenyl, ortho) | 115.8 | 117.2 |

| C (Phenyl, meta) | 129.4 | 130.3 |

| C (Phenyl, para) | 121.7 | 123.0 |

| Source: Representative data adapted from dergipark.org.trnih.gov |

To investigate the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.gov TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the underlying electronic transitions (e.g., n→π* or π→π*). acs.org

Studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, a close analog of the title compound, have utilized spectroscopic and theoretical methods to understand its electronic behavior. nih.govnih.gov TD-DFT calculations on similar thiadiazoles have successfully simulated their experimental UV-Vis spectra, helping to assign absorption bands to specific electronic transitions, often confirming the intramolecular charge transfer character predicted by FMO analysis. acs.orgresearchgate.net This synergy between theoretical and experimental data provides a comprehensive understanding of the molecule's photophysical properties.

Table 5: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Wavelengths (λmax) for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Nature of Transition |

| Ethanol | 288 | 284 | n→π |

| Acetonitrile | 286 | 283 | n→π |

| Cyclohexane | 282 | 280 | n→π* |

| Source: acs.org |

Advanced Quantum Chemical Analysis of Bonding and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. Such studies elucidate bonding nature, charge distribution, and reactivity patterns. For 1,3,4-thiadiazole derivatives, DFT calculations are frequently performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate their geometry and physicochemical properties. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. sid.ir A large stabilization energy, E(2), between a donor and an acceptor orbital indicates a strong interaction, which points to significant electron delocalization. sid.ir

For heterocyclic systems similar to this compound, NBO analysis reveals key hyperconjugative interactions. These often involve lone pairs on heteroatoms (like nitrogen and sulfur) acting as donors and interacting with antibonding (π) orbitals of the ring systems. sid.ir For instance, in studies of related thiazoline (B8809763) derivatives, significant stabilization energies have been calculated for interactions such as the lone pair on a sulfur atom donating into a C-N antibonding orbital (LP(S) → π(C-N)). sid.ir Furthermore, NMR signal broadening observed in some 1,3,4-thiadiazole derivatives can be attributed to intermolecular hydrogen bonding, an interaction that can be analyzed and quantified using NBO theory. mdpi.com

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis of a Related Heterocyclic System This table illustrates the type of data obtained from NBO analysis for related thiazoline structures, as specific data for this compound was not available in the reviewed literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (2) S15 | π(C13 - N18) | 139.32 | 0.46 | 0.228 |

| LP (1) N19 | π(C16 - O20) | 62.66 | 0.64 | 0.179 |

| LP (2) O20 | σ*(C16 - N19) | 35.39 | 1.05 | 0.174 |

| Source: Adapted from data on thiazoline derivatives to demonstrate NBO analysis outputs. sid.ir |

Global and local reactivity descriptors derived from conceptual DFT are used to predict the chemical behavior of molecules. chemrxiv.org Global descriptors describe the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites within the molecule. chemrxiv.orgmdpi.com For various 1,3,4-thiadiazole derivatives, global reactivity factors have been estimated to understand their chemical properties. researchgate.net

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

Local Reactivity Descriptors: The Fukui function is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps identify the atoms most susceptible to different types of chemical attack. mdpi.com

f+: for nucleophilic attack (where an electron is added).

f-: for electrophilic attack (where an electron is removed).

f⁰: for radical attack. mdpi.com

DFT-based calculations have been used to determine the Fukui functions for related heterocyclic compounds, pinpointing the most reactive sites. For example, in one study, the carbon atom C20 of a molecule was identified as the most susceptible to nucleophilic attack, while the sulfur atom S22 was most susceptible to electrophilic and radical attacks. mdpi.com

Table 2: Key Chemical Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Global Descriptors | ||

| Chemical Potential | μ | Indicates electron donating or accepting capability. |

| Chemical Hardness | η | Measures molecular stability and resistance to charge transfer. |

| Electrophilicity Index | ω | Describes the propensity of a species to accept electrons. |

| Local Descriptors | ||

| Fukui Function (Nucleophilic Attack) | f+ | Identifies sites most likely to be attacked by nucleophiles. |

| Fukui Function (Electrophilic Attack) | f- | Identifies sites most likely to be attacked by electrophiles. |

| Fukui Function (Radical Attack) | f⁰ | Identifies sites most likely to be attacked by free radicals. |

Molecular Docking Studies for Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to study how 1,3,4-thiadiazole derivatives interact with biological targets, such as enzymes and receptors, providing insights into their potential mechanisms of action.

Docking studies on various derivatives of 1,3,4-thiadiazole have successfully identified their binding modes within the active sites of several important biological targets. These studies are crucial for understanding structure-activity relationships and for designing more potent and selective inhibitors.

Key protein targets identified for 1,3,4-thiadiazole derivatives include:

Dihydrofolate Reductase (DHFR): A target for anticancer agents. Docking studies revealed that potent inhibitors bind in the active site, interacting with key amino acids. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-known target in cancer therapy. Certain thiadiazole derivatives have been shown to bind effectively to its kinase domain. mdpi.com

ADP-sugar pyrophosphatase (NUDT5): Implicated in breast cancer, this enzyme has been identified as a target for some thiadiazole compounds. researchgate.net

TGF-β Type I Receptor Kinase: Docking simulations showed that imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives bind within the active site of this cancer-related kinase. nih.gov

Bcr-Abl Kinase: The flexibility of the 1,3,4-thiadiazole core allows derivatives to bind to the ATP site of the Abl kinase, a target in chronic myelogenous leukemia. wikipedia.org

Table 3: Examples of Protein Targets and Key Interacting Residues for 1,3,4-Thiadiazole Derivatives

| Protein Target | PDB ID | Key Interacting Residues |

| Dihydrofolate Reductase (DHFR) | 3NU0 | Phe31, Ser59 nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) TK | - | - mdpi.com |

| ADP-sugar pyrophosphatase (NUDT5) | - | - researchgate.net |

| TGF-β Type I Receptor Kinase | - | - nih.gov |

| COVID-19 Main Protease | 6LU7 | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 nih.gov |

| Bcr-Abl Kinase | - | Met-318, Thr-315 wikipedia.org |

The stability of the ligand-protein complex is primarily determined by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. Docking analyses of 1,3,4-thiadiazole derivatives consistently highlight the critical role of these forces.

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the amine/amide linkers are common hydrogen bond acceptors and donors. For example, potent DHFR inhibitors form a critical hydrogen bond with the Ser59 residue. nih.gov In another study, a derivative formed four hydrogen bonds with the NUDT5 enzyme. researchgate.net The crystal structure of an isomer, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, shows molecules linked by N—H···N hydrogen bonds, confirming the scaffold's ability to form such interactions. researchgate.netnih.gov

Hydrophobic Interactions: The phenyl and thiadiazole rings often engage in hydrophobic and arene-arene interactions. The interaction with Phe31 in the DHFR binding pocket is an example of a crucial arene-arene interaction. nih.gov Similarly, strong hydrophobic interactions were observed for derivatives binding to the TGF-β type I receptor kinase domain. nih.gov

A key output of molecular docking is the binding energy (or docking score), which estimates the binding affinity between a ligand and its target. A more negative value typically indicates a stronger and more stable interaction. This metric is frequently used to rank potential inhibitors and predict their potency.

Studies on various 1,3,4-thiadiazole derivatives have reported a range of binding energies against different targets, supporting their potential biological activity. For instance, a derivative targeting ADP-sugar pyrophosphatase showed a docking score of -8.9 kcal/mol and a calculated MM-GBSA binding energy of -31.5 kcal/mol. researchgate.net Another derivative, targeting the TGF-β receptor kinase, had a binding affinity of -7.012 kcal/mol. nih.gov A series of derivatives docked against the COVID-19 main protease exhibited binding energies ranging from -5.4 to -8.0 kcal/mol. nih.gov

Table 4: Predicted Binding Energies for 1,3,4-Thiadiazole Derivatives with Various Protein Targets

| Derivative Type | Protein Target | Binding Energy (kcal/mol) |

| Substituted 1,3,4-thiadiazole | ADP-sugar pyrophosphatase (NUDT5) | -8.9 researchgate.net |

| Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | TGF-β Receptor Kinase I | -7.012 nih.gov |

| Thiophenyl thiadiazole | Dihydrofolate Reductase (DHFR) | -1.6 nih.gov |

| Chloroquinolinyl-1,3,4-thiadiazole | COVID-19 Main Protease (6LU7) | -8.0 to -5.4 nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into how these ligands interact with their biological targets, typically proteins. These simulations model the movement of every atom in the system by solving Newton's equations of motion, offering a detailed view of the ligand-biomolecule complex's stability, flexibility, and conformational changes. nih.govnih.gov Such studies are crucial for understanding the molecular basis of a ligand's activity and for the rational design of more potent derivatives. nih.govnih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are fundamental analyses in MD simulations to quantify the structural stability and flexibility of the system.

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of a protein's backbone atoms or a ligand's atoms over the course of the simulation compared to a reference structure (usually the initial frame). A stable and low-fluctuating RMSD plot over time suggests that the complex has reached equilibrium and is structurally stable. nih.govresearchgate.net For instance, in simulations of protein-ligand complexes, a low RMSD for the ligand (e.g., under 3 Å) indicates it remains stably bound in the active site. nih.govresearchgate.net Conversely, a continuously increasing or highly fluctuating RMSD might suggest the ligand is unstable in the binding pocket or is inducing significant conformational changes in the protein. nih.gov

Root Mean Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire structure, RMSF analyzes the fluctuation of individual residues or atoms. nih.gov This analysis helps identify which parts of the protein are flexible and which are rigid. youtube.com Residues in loop regions or at the protein's termini typically show higher RMSF values, indicating greater mobility. In contrast, residues within stable secondary structures like alpha-helices and beta-sheets, or those in the binding site that are constrained by ligand interactions, exhibit lower RMSF values. nih.govresearchgate.net High RMSF peaks in the active site can signify key residues that are dynamically interacting with the ligand. nih.gov

| Parameter | Description | Significance in Ligand Binding Studies |

| RMSD | Measures the average deviation of atomic positions over time for a group of atoms (e.g., protein backbone, ligand) relative to a reference structure. | Indicates the overall stability of the protein-ligand complex. A plateau in the RMSD value suggests the system has reached equilibrium. researchgate.net |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position over time. | Highlights flexible and rigid regions of the protein. Key interacting residues in the binding pocket often show specific fluctuation patterns upon ligand binding. nih.govyoutube.com |

Beyond RMSD and RMSF, other parameters are used to assess the stability and compactness of the protein-ligand complex during MD simulations.

The Free Energy Landscape (FEL) provides a map of all the conformational states a biomolecule can adopt and the energetic barriers between them. nih.gov By projecting the complex, multi-dimensional conformational space of a simulation onto a few variables (typically principal components from PCA), a 2D or 3D plot is generated where low-energy regions (deep blue basins) represent stable or meta-stable conformational states. nih.govmdpi.com

This analysis is critical for understanding protein function and ligand binding. nih.gov For a ligand-protein complex, the FEL can reveal the most stable binding pose, identify alternative binding conformations, and map the pathways for conformational transitions. nih.govchemrxiv.org Comparing the FEL of a protein in its free (apo) state to its ligand-bound (holo) state can show how the ligand alters the protein's energy landscape, for example, by stabilizing a specific active conformation. chemrxiv.org The depth and size of the energy basins on the FEL correspond to the stability and probability of those conformational states. nih.gov

Principal Component Analysis (PCA), also known as essential dynamics, is a mathematical technique used to reduce the complexity of MD simulation data and identify the most significant, large-scale motions of a protein. nih.gov It distills the complex atomic movements into a few principal components (PCs), where the first few PCs (e.g., PC1, PC2) capture the majority of the system's variance or dominant motions. chemrxiv.orgnih.gov

By analyzing the trajectories along these principal components, researchers can visualize the essential dynamics of the protein, such as the opening and closing of a binding site or domain movements. When applied to a ligand-protein complex, PCA can reveal how the ligand's presence influences the protein's natural movements. Comparing the PCA results of the apo-protein with the ligand-bound complex can show whether the ligand restricts the protein's flexibility or induces new conformational changes essential for its function or inhibition. chemrxiv.org

Theoretical Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The binding of this compound and its derivatives to their biological targets is governed by a network of non-covalent interactions. Theoretical methods, such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis, are employed to characterize and quantify these crucial interactions. rsc.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds are among the most important interactions for stabilizing ligand-protein complexes. In derivatives of 1,3,4-thiadiazole, strong intermolecular N–H⋯N hydrogen bonds are frequently observed, linking molecules together and stabilizing crystal structures. rsc.orgresearchgate.netnih.gov For example, in the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, molecules are linked by N—H···N hydrogen bonds. nih.gov Theoretical studies can precisely calculate the strength and geometry of these bonds. Intramolecular hydrogen bonds, such as O-H⋯N, have also been shown to be critical in determining the conformational preferences of related thiadiazole-bearing compounds. nih.gov

Pi-Stacking (π-π Interactions): The aromatic phenyl ring and the heterocyclic 1,3,4-thiadiazole ring are capable of engaging in π-π stacking interactions. These interactions are crucial for the binding of ligands to aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) in a protein's active site. nih.gov Theoretical and database studies on related oxadiazole systems have confirmed that the heterocyclic ring actively participates in stacking interactions, which can be a key factor in the binding mode of drugs. nih.gov The dihedral angle between the phenyl and thiadiazole rings, as observed in crystal structures, influences the potential for these interactions. researchgate.netresearchgate.net

| Interaction Type | Description | Relevance to Thiadiazole Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | The amine group (NH) and thiadiazole nitrogen atoms are primary sites for forming strong N-H···N hydrogen bonds, crucial for ligand recognition and stabilizing complexes. rsc.orgnih.gov |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (like a nitrogen or oxygen atom). | Halogenated derivatives can utilize these interactions for enhanced binding affinity and specificity. rsc.org |

| Pi-Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl and thiadiazole rings can engage in π-π stacking with aromatic residues in a protein's binding pocket. nih.gov |

Structure Activity Relationship Sar of 4 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline Derivatives

Impact of Substituent Nature and Position on Biological Activities

The biological profile of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline derivatives can be significantly altered by modifying the substituents on the aromatic (aniline) ring or the heterocyclic (thiadiazole) core.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the biological activity of thiadiazole derivatives.

Electron-withdrawing groups (EWGs) often enhance biological potency. For instance, in a series of 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanimine (B1209239) derivatives, the presence of EWGs such as nitro (-NO2) and chloro (-Cl) on the phenyl ring was found to be favorable for anti-tubercular activity. researchgate.net Similarly, studies on benzothiazole (B30560) derivatives showed that substituting an electron-withdrawing -NO2 group lowered the HOMO and LUMO energy levels, which is advantageous for charge transport and optoelectronic properties. nih.gov The introduction of non-polar EWGs like halogens on a phenyl ring attached to a related scaffold affected antimicrobial activity in the order: 4-F > 4-H > 4-Cl > 4-Br. researchgate.net

Conversely, electron-donating groups (EDGs) can have varied effects. The substitution of a 4-methyl (-CH3) group on a phenyl ring improved antimicrobial activity, whereas methoxy (B1213986) (-OMe) and methylthio (-SMe) groups decreased it. researchgate.net The introduction of a more polar electron-donating hydroxyl (-OH) group at the meta and para positions of the phenyl ring also reduced antibacterial activity. researchgate.net

Steric factors, such as the size and bulkiness of substituents, are also crucial. It has been observed that bulky polar substituents on the para position of the phenyl ring can have a negative impact on antibacterial activity. researchgate.net In a series of anticonvulsant 1,3,4-thiadiazoles, substitution of a methyl group on the nitrogen of a hydrazine (B178648) linker with larger groups led to a considerable reduction in activity.

Table 1: Impact of Electronic and Steric Effects on Biological Activity

| Substituent Type | Position | Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -Cl) | Phenyl Ring | Favorable for anti-tubercular activity | researchgate.net |

| Electron-Withdrawing (Halogens) | para-Phenyl | Antimicrobial activity order: F > H > Cl > Br | researchgate.net |

| Electron-Donating (e.g., -OH) | meta/para-Phenyl | Reduced antibacterial activity | researchgate.net |

Modifications on both the aniline (B41778) and thiadiazole portions of the molecule are key to tuning potency and selectivity.

Aniline Ring Substitutions: The position of substituents on the phenyl ring (analogous to the aniline ring) is critical. For anticonvulsant activity, substitution at the 2-position of the aromatic ring produced compounds with desirable activity and reduced neurotoxicity, whereas moving the substituent to the 4-position resulted in a complete loss of activity. arjonline.org In a study of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the position of chlorine on the phenyl ring influenced antimicrobial activity in the order: 4-Cl > 3-Cl > 2-Cl. researchgate.net

Thiadiazole Ring Substitutions: The group at the 5-position of the thiadiazole ring significantly influences activity. In a series of antiprotozoal compounds, while no clear SAR was established for different cyclic amines attached at the 5-position, derivatives with an unsubstituted piperazine (B1678402) ring were the most potent. mdpi.com In another study, substituting the 5-position with a methyl group resulted in higher diuretic activity compared to an amino group. mdpi.com

Elucidation of Structural Determinants for Enzyme Inhibition Activity

Derivatives of 1,3,4-thiadiazole (B1197879) are known to inhibit a variety of enzymes, and their inhibitory mechanism is closely tied to their structural features.

Molecular docking studies have shown that these compounds can fit into the active sites of enzymes, forming crucial interactions. For example, potent imidazo[2,1-b] nih.govnih.gov-thiadiazole inhibitors of Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase showed that methoxy substitution on a phenyl ring and nitro/chloro substitution on another phenyl ring resulted in the highest binding affinity. In the case of enoyl-ACP reductase inhibitors, active compounds formed significant hydrogen bonding and electrostatic interactions with key residues like Tyr158 and Met103 in the enzyme's active site. researchgate.net

For inhibitors of Bloom (BLM) helicase, optimization of a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) core led to potent and selective inhibitors that demonstrated cellular activity. nih.gov Similarly, thiadiazole derivatives have shown promise as inhibitors of EGFR TK, with molecular docking studies confirming their binding mode. nih.gov A series of 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines were identified as potent inhibitors of PIM-1 kinase. imist.ma

Table 2: Enzyme Inhibition by Thiadiazole Derivatives

| Enzyme Target | Key Structural Features for Inhibition | Reference |

|---|---|---|

| Pantothenate Synthetase | Methoxy and nitro/chloro substitutions on phenyl rings | |

| Enoyl-ACP Reductase | Ability to form H-bonds with Tyr158 and Met103 | researchgate.net |

| Bloom (BLM) Helicase | Optimized 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core | nih.gov |

| EGFR TK | Thiadiazole core with specific aryl substitutions | nih.gov |

SAR in Anti-Corrosion Mechanisms and Efficiency

Thiadiazole derivatives have proven to be effective corrosion inhibitors for metals like mild steel in acidic environments. nih.gov Their mechanism of action involves adsorbing onto the metal surface to form a protective film that acts as a physical barrier against corrosive species. nih.gov

The efficiency of this inhibition is dependent on the molecular structure. A study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) as a corrosion inhibitor for mild steel in HCl solution demonstrated an inhibition efficiency of 94.6% at a concentration of 0.5 mM. nih.gov These compounds function as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. nih.gov The adsorption process is influenced by the electronic structure of the inhibitor, including the presence of heteroatoms (N, S) and π-electrons in the aromatic rings, which facilitate interaction with the metal surface. nih.gov

SAR in Antimicrobial Activity against Various Microorganisms

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents. nih.govnih.gov The SAR for this activity is often complex and depends on the specific microbial strain being targeted.

In a broad study of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, most compounds were highly potent against Gram-positive bacteria but ineffective against Gram-negative ones. nih.gov The nature of the substituent at the 5-position of the attached thiazolidinone ring was critical:

Aryl/Heteroaryl Groups: A 2-furyl ring led to excellent activity against S. aureus, MRSA, S. epidermidis, and B. subtilis. researchgate.net Unsubstituted phenyl and 2-thienyl moieties also resulted in very active compounds. researchgate.net

Substitutions on Phenyl Ring: A 4-methyl group improved activity, while 4-methoxy and 4-methylthio groups diminished it. researchgate.net Halogen substitutions at the para position showed activity in the order F > H > Cl > Br. researchgate.net A 2,6-dichloro substitution also resulted in high antimicrobial activity. researchgate.net

Polarity: The introduction of a polar nitro group on both aryl and heteroaryl ring systems led to a significant decrease in antibacterial activity. researchgate.net

Another study found that linking the 1,3,4-thiadiazole core to a glucoside moiety produced compounds with good antifungal activity, particularly against Phytophthora infestans. nih.gov

Table 3: SAR of Thiadiazole Derivatives in Antimicrobial Activity

| Substituent/Moiety | Effect on Gram-Positive Bacteria | Reference |

|---|---|---|

| 2-Furyl ring | Excellent activity | researchgate.net |

| Unsubstituted Phenyl / 2-Thienyl | Very active | researchgate.net |

| 4-Methylphenyl | Improved activity | researchgate.net |

| 4-Methoxyphenyl / 4-Methylthiophenyl | Decreased activity | researchgate.net |

| para-Fluorophenyl | Most active among halogens | researchgate.net |

SAR in Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.gov Small molecules can act as either inhibitors or stabilizers of these interactions. While this is a less explored area for this compound derivatives specifically, the general principles of PPI modulation offer a potential avenue for future research.

PPI modulators often bind to interfaces, grooves, or allosteric sites on proteins. nih.govtue.nl For example, the small molecule trifluoperazine (B1681574) has been shown to stabilize an inactive pentamer of the S100A4 protein by binding to the interface between monomers. tue.nl Another compound, O-methoxy-nucleozin, stabilizes the oligomeric complex of the influenza nucleoprotein by bridging the dimer interface. tue.nl

The structural features of thiadiazole derivatives, with their rigid heterocyclic core and customizable peripheral substituents, make them plausible candidates for designing PPI modulators. The key to developing such molecules would be to identify a specific PPI target and then use structure-based design to create thiadiazole derivatives that can fit into the protein interface. The SAR would depend heavily on achieving complementarity in shape and chemical properties (e.g., hydrogen bonding, hydrophobic interactions) with the target protein surface. This requires a shift from targeting deep active site pockets, as in enzyme inhibition, to addressing the typically larger and flatter surfaces of PPI interfaces. nih.gov

Mechanistic Investigations of Chemical and Biological Activities

Mechanistic Studies of Antimicrobial Action

The 1,3,4-thiadiazole (B1197879) nucleus is a well-established pharmacophore that confers significant antimicrobial properties to its derivatives. bepls.comgoogle.com This heterocyclic system is a core component in numerous agents designed to combat bacterial and fungal infections, with its efficacy often linked to the nature of the substituents on the thiadiazole ring. google.comnih.gov

Molecular Targets and Inhibition Pathways in Microbial Systems

While specific molecular targets for 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline are not extensively detailed in the available research, the broader class of 1,3,4-thiadiazole derivatives is known to exert its antimicrobial effects through various mechanisms. Studies suggest that these compounds can interfere with essential cellular processes by inhibiting key enzymes crucial for microbial survival. connectjournals.com For instance, some derivatives have been found to inhibit DNA polymerases and topoisomerases, enzymes vital for DNA replication and managing DNA topology. connectjournals.com The inhibition of these enzymes leads to the disruption of genetic processes, ultimately causing cell death. connectjournals.com The diverse biological activities of 1,3,4-thiadiazoles indicate their potential to interact with multiple targets within a microbial cell. connectjournals.com

Cellular Processes Affected (e.g., DNA replication, cell wall synthesis)

The antimicrobial action of 1,3,4-thiadiazole derivatives points to the disruption of fundamental cellular functions. The inhibition of DNA polymerases directly implicates the interference of DNA replication. connectjournals.com By binding to the active sites of these enzymes, thiadiazole compounds can prevent the incorporation of nucleotides into a new DNA strand, halting replication and leading to cell death. connectjournals.com Furthermore, the inhibition of topoisomerases disrupts the necessary management of DNA supercoiling during replication and transcription, another pathway to cellular demise. connectjournals.com While direct evidence for the inhibition of cell wall synthesis by this compound is not specified, it remains a plausible mechanism for related compounds, as the bacterial cell wall is a common target for antimicrobial agents.

Elucidation of Enzyme Inhibition Mechanisms

The structural features of the 1,3,4-thiadiazole ring enable it to act as an effective inhibitor for a wide array of enzymes through various binding interactions.

Kinase Inhibition (e.g., EGFR, HER2, CDK9)

Based on available scientific literature, there is no direct evidence to suggest that this compound functions as a significant inhibitor of the protein kinases EGFR, HER2, or CDK9. While complex derivatives incorporating the 5-methyl-1,3,4-thiadiazol-2-amine moiety have been synthesized and investigated for such activities, the inhibitory action is not attributed to the core compound itself. researchgate.net

Inhibition of Other Enzyme Classes (e.g., Aldose Reductase, α-Glucosidase, Carbonic Anhydrase, Thymidylate Synthase)

Derivatives of this compound have demonstrated significant inhibitory activity against several other important enzyme classes.

Aldose Reductase (AR): As the key enzyme in the polyol pathway, aldose reductase converts glucose to sorbitol. connectjournals.com Its inhibition is a major therapeutic strategy for preventing diabetic complications. Various 1,3,4-thiadiazole derivatives have been identified as potent AR inhibitors, with some showing activity in the low micromolar range. connectjournals.com

α-Glucosidase: This enzyme is a carbohydrate hydrolase that breaks down complex carbohydrates into glucose. connectjournals.com Its inhibition can slow glucose absorption, a key strategy in managing type 2 diabetes mellitus. connectjournals.com Numerous studies have highlighted 1,3,4-thiadiazole derivatives as powerful α-glucosidase inhibitors, with some compounds showing significantly greater potency than the standard drug, acarbose. For example, certain Schiff base analogues of 1,3,4-thiadiazole have IC₅₀ values as low as 1.10 µM.